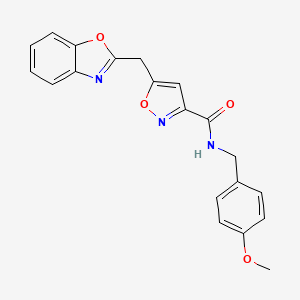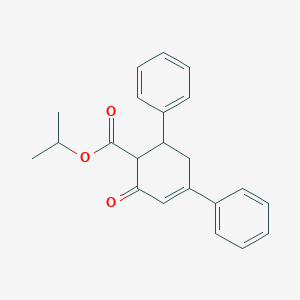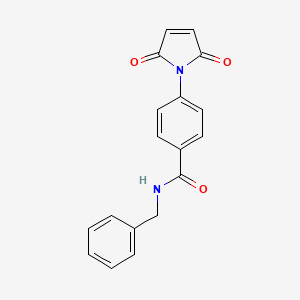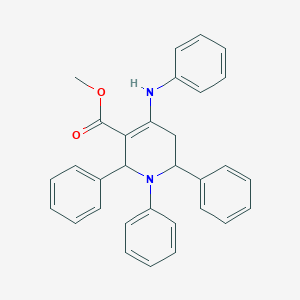![molecular formula C19H17ClN4O2 B11044078 1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B11044078.png)
1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[222]octane-4,8,8-tricarbonitrile is an organic compound with a complex bicyclic structure It is characterized by the presence of a chlorophenyl group, an imino group, and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[222]octane-4,8,8-tricarbonitrile typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts to enhance reaction rates and selectivity, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-imino-5-isopropyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile: Similar structure but lacks the methyl group.
1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[2.2.2]octane-4,8-dicarbonitrile: Similar structure but has fewer nitrile groups.
Uniqueness
The presence of the chlorophenyl group, imino group, and multiple nitrile groups in 1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[222]octane-4,8,8-tricarbonitrile makes it unique compared to other similar compounds
Properties
Molecular Formula |
C19H17ClN4O2 |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-imino-7-methyl-5-propan-2-yl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile |
InChI |
InChI=1S/C19H17ClN4O2/c1-11(2)15-18(10-23)16(24)26-19(25-15,12(3)17(18,8-21)9-22)13-4-6-14(20)7-5-13/h4-7,11-12,15,24H,1-3H3 |
InChI Key |
CBVVOHVMEQXNQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2(C(OC1(OC2=N)C3=CC=C(C=C3)Cl)C(C)C)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-Dichlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044011.png)

![3-(2,5-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044019.png)
![4-(4-hydroxy-3-methoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11044025.png)
![Benzyl 3-[(carbamothioylamino)imino]butanoate](/img/structure/B11044034.png)
![1-[7-Amino-5-phenyl-2-(thiophen-2-yl)imidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B11044036.png)
![Prop-2-en-1-yl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11044039.png)
![N-(4-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11044042.png)
![Methyl 6-oxo-7-(2-pyridylmethyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate](/img/structure/B11044047.png)



amino}-2-oxoethyl)benzamide](/img/structure/B11044068.png)

